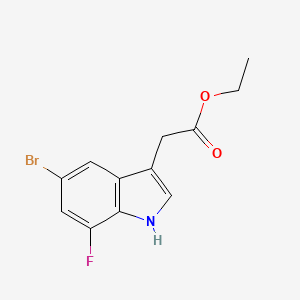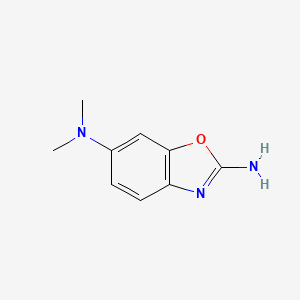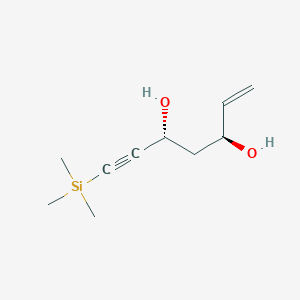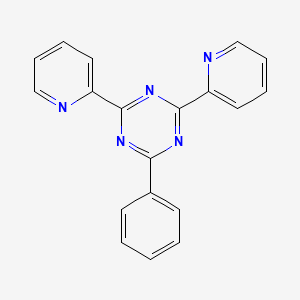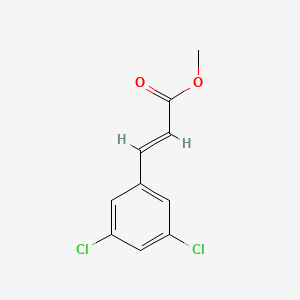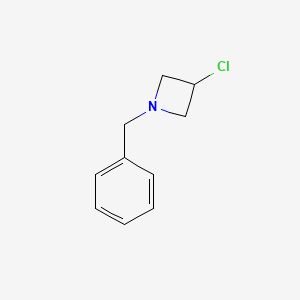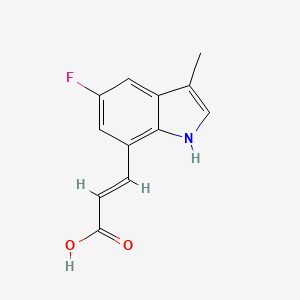
(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position of the indole ring, along with a propenoic acid moiety at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroindole and 3-methylindole.
Formation of the Indole Derivative: The indole derivatives are subjected to electrophilic substitution reactions to introduce the fluorine and methyl groups at the desired positions.
Coupling Reaction: The substituted indole is then coupled with an appropriate propenoic acid derivative using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the propenoic acid moiety to yield the corresponding saturated acid.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Saturated propenoic acid derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to modulation of various biochemical pathways. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
(2E)-3-(5-Fluoro-1H-indol-7-YL)-2-propenoic acid: Lacks the methyl group at the 3rd position.
(2E)-3-(3-Methyl-1H-indol-7-YL)-2-propenoic acid: Lacks the fluorine atom at the 5th position.
(2E)-3-(5-Fluoro-3-methyl-1H-indol-2-YL)-2-propenoic acid: The propenoic acid moiety is attached at a different position on the indole ring.
Uniqueness: The presence of both the fluorine and methyl groups at specific positions on the indole ring, along with the propenoic acid moiety, imparts unique chemical and biological properties to (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H10FNO2 |
|---|---|
Molekulargewicht |
219.21 g/mol |
IUPAC-Name |
(E)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10FNO2/c1-7-6-14-12-8(2-3-11(15)16)4-9(13)5-10(7)12/h2-6,14H,1H3,(H,15,16)/b3-2+ |
InChI-Schlüssel |
KDHVYFUXEHYKCU-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=CNC2=C(C=C(C=C12)F)/C=C/C(=O)O |
Kanonische SMILES |
CC1=CNC2=C(C=C(C=C12)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


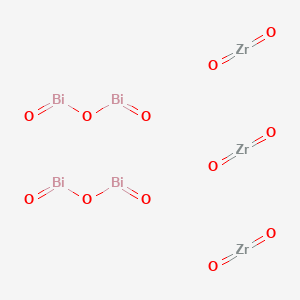
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)
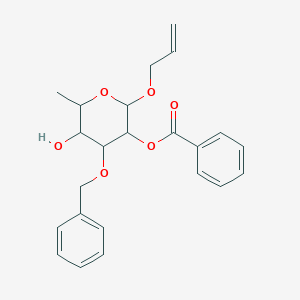
![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)
